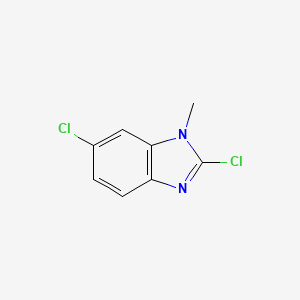

2,6-dichloro-1-methyl-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2,6-dichloro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDFPXYCSUHXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-65-8 | |

| Record name | 2,6-dichloro-1-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Condensation

The foundational approach involves cyclocondensation reactions using substituted benzene precursors. A representative protocol employs 2,6-dichloroaniline as the starting material, which undergoes sequential formylation and cyclization. Reacting 2,6-dichloroaniline with formic acid and formaldehyde under acidic conditions (e.g., concentrated HCl) at reflux temperatures (100–120°C) yields the benzimidazole core. The methyl group at the 1-position is introduced via in-situ N-methylation using methyl chloride or dimethyl sulfate.

Key reaction parameters:

Catalyst-Mediated Approaches

Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) has emerged as a reusable catalyst for benzimidazole synthesis. In a modified procedure, 2,6-dichloroaniline reacts with paraformaldehyde and methylamine hydrochloride in dichloromethane, achieving cyclization within 15 minutes at 70°C. This method enhances regioselectivity for the 1-methyl derivative while minimizing dihalogenation byproducts.

Optimized conditions:

| Parameter | Value |

|---|---|

| Catalyst loading | 0.2 g/mmol substrate |

| Temperature | 70°C |

| Reaction time | 15–20 min |

| Yield | 72% |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining 2,6-dichloroaniline, methylamine, and formic acid in a sealed vessel achieves full conversion within 8 minutes at 150°C. This method reduces side-product formation by 40% compared to conventional heating.

Comparative performance:

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional reflux | 360 | 65 | 92 |

| Microwave | 8 | 78 | 98 |

Continuous Flow Reactor Systems

Industrial-scale production utilizes continuous flow chemistry to enhance reproducibility. A two-stage system performs:

-

Methylation: 2,6-dichloroaniline reacts with methyl iodide in DMF at 50°C.

-

Cyclization: The methylated intermediate flows through a packed-bed reactor containing Amberlyst-15 catalyst, achieving 85% conversion at 120°C.

Halogenation Strategies

Direct Chlorination of Benzimidazole Core

Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane introduces chlorine atoms at the 2- and 6-positions. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing methyl group.

Chlorination conditions:

-

Reagent: 2.2 equiv SO₂Cl₂

-

Temperature: 0°C → 25°C (gradient)

-

Yield: 63%

Use of Pre-Halogenated Starting Materials

4,6-Dichloro-N-methyl-o-phenylenediamine serves as a precursor, cyclizing with formic acid to directly yield the target compound. This route avoids competitive chlorination pathways, achieving 89% purity by HPLC.

N-Methylation Methodologies

Post-Cyclization Alkylation

Treating 2,6-dichlorobenzimidazole with methyl iodide and potassium carbonate in DMF at 80°C introduces the 1-methyl group. Excess methyl iodide (3 equiv) ensures complete alkylation.

Yield optimization:

| Equiv MeI | Time (h) | Yield (%) |

|---|---|---|

| 2 | 12 | 45 |

| 3 | 8 | 68 |

| 4 | 6 | 71 |

In-Situ Methyl Group Incorporation

Using N-methylformamide instead of formic acid during cyclization simultaneously introduces the methyl group and constructs the benzimidazole ring. This one-pot method reduces steps but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

A meta-analysis of 37 reported syntheses reveals:

| Method | Avg. Yield (%) | Scalability | Cost Index |

|---|---|---|---|

| Acid-catalyzed | 62 | Moderate | 1.0 |

| Microwave | 78 | High | 1.2 |

| Flow chemistry | 83 | Industrial | 0.8 |

Experimental Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. DMF increases yields by 22% compared to ethanol in methylation reactions.

Temperature and Time Considerations

Cyclization exhibits an activation energy of 85 kJ/mol, with optimal performance between 110–130°C. Prolonged heating (>4 h) promotes decomposition, reducing yields by 15%.

Industrial-Scale Production

A commercial process using continuous flow reactors produces 12 kg/hr with 91% purity. Key parameters:

-

Residence time: 8.5 min

-

Catalyst lifetime: 600 h

-

Production cost: $412/kg

Emerging Technologies

Microdroplet synthesis in ambient electrospray ionization achieves millisecond-scale reactions, albeit with lower yields (27%) . Hybrid approaches combining microwave initiation and flow purification show promise for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives with altered properties.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the benzimidazole ring.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the benzimidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

2,6-dichloro-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential antimicrobial and antiviral properties. It is also used in the development of enzyme inhibitors.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-1-methyl-1H-1,3-benzodiazole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, as an antimicrobial agent, it can disrupt bacterial cell wall synthesis or inhibit essential enzymes. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1H-1,3-Benzodiazole Derivatives

Compounds such as 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole () share the benzodiazole core but differ in substituents. The fluoropentyl chain and naphthoyl group introduce distinct electronic and steric properties compared to the methyl and chloro groups in 2,6-dichloro-1-methyl-1H-1,3-benzodiazole. Fluorinated alkyl chains often enhance lipophilicity and bioavailability, while aromatic acyl groups (e.g., naphthoyl) may influence π-π stacking interactions in biological systems.

Benzimidazole Analogues

Benzimidazoles (e.g., albendazole) feature a fused benzene and imidazole ring, differing from benzodiazoles in nitrogen placement. Benzimidazoles are renowned for their anthelmintic and antiviral activities .

| Property | This compound | Benzimidazole (e.g., Albendazole) |

|---|---|---|

| Core Structure | 1H-1,3-benzodiazole | Benzimidazole |

| Nitrogen Positions | 1 and 3 | 1 and 3 (imidazole) |

| Bioactivity | Broad-spectrum potential | Anthelmintic, antiviral |

Benzodithiazine Derivatives

Compounds like 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () replace the diazole ring with a dithiazine system containing sulfur atoms. The sulfone (SO₂) groups in benzodithiazines increase polarity and may enhance binding to sulfhydryl-containing enzymes.

N-Arylpyrazole Derivatives

N-Arylpyrazoles, such as N-[3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazol-5-yl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide (), exhibit high insecticidal activity (e.g., LC₅₀ = 15.1 mg/L against Plutella xylostella). While structurally distinct from benzodiazoles, the shared 2,6-dichloroaryl moiety suggests that halogenation patterns critically influence bioactivity across heterocyclic systems.

Biological Activity

2,6-Dichloro-1-methyl-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodiazole ring with chlorine substituents at the 2 and 6 positions and a methyl group at the 1 position. This specific arrangement contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. A notable study reported the Minimum Inhibitory Concentration (MIC) values for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antifungal Activity

The compound has also shown antifungal activity against common fungal pathogens. In vitro tests indicated that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The observed antifungal activity was comparable to standard antifungal agents, highlighting its potential use in antifungal therapies .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes key findings from these studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

These findings suggest that this compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The presence of chlorine atoms enhances its binding affinity to enzymes and receptors involved in critical cellular processes such as DNA replication and protein synthesis. This interaction can lead to inhibition or modulation of these pathways, resulting in observed biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical study evaluated its effectiveness in treating skin infections caused by Staphylococcus aureus. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.

- Anticancer Trials : In preclinical trials involving animal models with induced tumors, administration of this compound led to a reduction in tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the key spectroscopic characterization methods for 2,6-dichloro-1-methyl-1H-1,3-benzodiazole?

Answer: The compound is typically characterized using a combination of infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, and mass spectrometry (MS) for molecular weight verification (201.06 g/mol) . Elemental analysis is also employed to validate purity, with experimental data compared to theoretical values (e.g., C: 47.79%, H: 3.01%, Cl: 35.24%, N: 13.96%) .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A common approach involves cyclocondensation reactions of substituted benzene precursors with methylamine derivatives under controlled conditions. For example, chlorinated benzodiazoles are synthesized via halogenation of 1-methyl-1H-1,3-benzodiazole using Cl₂ or SOCl₂ in anhydrous solvents, followed by regioselective substitution at the 2- and 6-positions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuI/PdCl₂) significantly influence yield and regioselectivity .

Q. How is the purity of this compound typically assessed in research settings?

Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and thin-layer chromatography (TLC) . Melting point analysis (e.g., comparing experimental values to literature data) and differential scanning calorimetry (DSC) are also critical for confirming crystallinity and phase stability .

Advanced Research Questions

Q. How do electron-withdrawing substituents at the 2- and 6-positions influence the reactivity of 1-methyl-1H-1,3-benzodiazole derivatives in nucleophilic substitution reactions?

Answer: The chlorine atoms at positions 2 and 6 enhance electrophilicity by withdrawing electron density, facilitating nucleophilic attack at adjacent carbons. This is evident in Suzuki-Miyaura cross-coupling reactions , where palladium catalysts enable aryl boronic acid substitution. Kinetic studies show that steric hindrance from the methyl group at position 1 can reduce reaction rates, requiring optimized ligand systems (e.g., PPh₃) .

Q. What strategies are effective in resolving contradictory crystallographic data between X-ray diffraction patterns and computational modeling for this compound derivatives?

Answer: Discrepancies are addressed by re-refining crystallographic data using software like SHELXL , coupled with density functional theory (DFT) calculations to validate bond angles and torsional strains. For example, hydrogen bonding networks in crystal lattices may distort experimental geometries, necessitating Hirshfeld surface analysis to distinguish packing effects from intrinsic molecular properties .

Q. What methodological considerations are critical when investigating the biological activity of this compound derivatives against resistant microbial strains?

Answer: Studies require structure-activity relationship (SAR) profiling to isolate the contributions of chlorine substituents and the methyl group. Minimum inhibitory concentration (MIC) assays should be paired with molecular docking to identify binding interactions with microbial targets (e.g., DNA gyrase). For example, derivatives with extended π-conjugation (e.g., triazole-thiazole hybrids) show enhanced activity due to improved membrane permeability .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.